2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is an organic compound with the molecular formula C11H20BrNO and a molecular weight of 262.19 g/mol . It is a brominated ketone derivative that features a piperidine ring, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one typically involves the bromination of 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Starting Material: 3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one
Reagent: Bromine (Br2)
Solvent: Dichloromethane (CH2Cl2)
Reaction Conditions: The reaction is conducted at low temperatures (0-5°C) to control the rate of bromination and prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .
Chemical Reactions Analysis
Types of Reactions
2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted derivatives such as azides, thiocyanates, or ethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is utilized in various scientific research applications, including:
Medicinal Chemistry: As a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Chemical Biology: For studying the interactions of brominated compounds with biological systems.
Material Science: In the development of novel materials with specific properties, such as polymers or coatings.
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the piperidine ring play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-1-(3-methylpiperidin-1-yl)butan-1-one
- 3-bromo-1-(3-methylpiperidin-1-yl)butan-1-one
- 2-chloro-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one
Uniqueness
2-bromo-3-methyl-1-(3-methylpiperidin-1-yl)butan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1016737-57-7 |
---|---|
Molecular Formula |
C11H20BrNO |
Molecular Weight |
262.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.